molecular formula C17H14FN3O4 B2811685 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896289-79-5

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2811685
CAS No.: 896289-79-5
M. Wt: 343.314
InChI Key: HLKDWBRZJIOZSY-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring substituted with a fluorophenyl group and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of aniline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is unique due to the presence of both a fluorophenyl group and a nitrobenzamide moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group can participate in various chemical reactions, making it a versatile molecule for research and industrial applications .

Biological Activity

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring, a nitro group, and a fluorophenyl moiety, which contribute to its biological activity. The presence of the nitro group is particularly important as it has been associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.

1. Antimicrobial Activity

Nitro-containing compounds like this compound exhibit significant antimicrobial properties. These compounds are known to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and induce cell death. This mechanism is similar to that observed in established antibiotics such as metronidazole, which also contains a nitro group .

2. Anti-inflammatory Activity

Research indicates that the compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators. For instance, derivatives of nitrobenzamides have shown effectiveness in inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammation pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory cytokines such as IL-1β and TNF-α .

3. Antitumoral Activity

The antitumoral potential of this compound has been highlighted in studies focusing on cancer treatment. Nitroaromatic compounds are often activated under hypoxic conditions typical of tumor microenvironments, making them suitable candidates for targeted cancer therapies. Preliminary findings suggest that this compound may act as a hypoxia-activated prodrug, selectively affecting cancer cells while sparing normal tissues .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Reduction to Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cytotoxic effects.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory processes and tumor progression, suggesting its role as a multi-target therapeutic agent .

Case Studies

Several case studies have explored the efficacy of nitro-containing compounds similar to this compound:

StudyFindings
Study 1 Demonstrated significant antibacterial activity against H. pylori strains resistant to conventional treatments .
Study 2 Showed that the compound inhibited iNOS and COX-2 in vitro, reducing inflammatory responses in animal models .
Study 3 Investigated the antitumoral effects in hypoxic tumor models, indicating selective cytotoxicity towards cancer cells .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c18-12-4-2-5-14(8-12)20-10-13(9-16(20)22)19-17(23)11-3-1-6-15(7-11)21(24)25/h1-8,13H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKDWBRZJIOZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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